molecular formula C9H4BrNO5 B3035029 5-Nitro-7-bromobenzofuran-2-carboxylic acid CAS No. 286836-15-5

5-Nitro-7-bromobenzofuran-2-carboxylic acid

Cat. No. B3035029
CAS RN: 286836-15-5
M. Wt: 286.04 g/mol
InChI Key: DZAZWBGACAWPOT-UHFFFAOYSA-N
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Description

“5-Nitro-7-bromobenzofuran-2-carboxylic acid” is a compound that is likely derived from benzofuran . Benzofuran is a heterocyclic compound that is a fusion of benzene and furan rings . The compound “5-Nitro-7-bromobenzofuran-2-carboxylic acid” would have nitro and bromo substituents at the 5th and 7th positions respectively, and a carboxylic acid group at the 2nd position of the benzofuran ring.


Molecular Structure Analysis

The molecular structure of “5-Nitro-7-bromobenzofuran-2-carboxylic acid” would consist of a benzofuran ring with nitro and bromo substituents at the 5th and 7th positions respectively, and a carboxylic acid group at the 2nd position .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions . They can also undergo reactions with calcium carbide .

properties

IUPAC Name

7-bromo-5-nitro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNO5/c10-6-3-5(11(14)15)1-4-2-7(9(12)13)16-8(4)6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAZWBGACAWPOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1[N+](=O)[O-])Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-5-nitrobenzofuran-2-carboxylic acid

Synthesis routes and methods

Procedure details

A mixture of 11.5 gm (35.5 mMol) potassium 5-nitro-7-bromobenzofuran-2-carboxylate and 36 gm Dowex 50WX8-200 resin in 1.6 L methanol was stirred for 1 hour at room temperature. The mixture was filtered and the filtrate concentrated under reduced pressure. The residue was diluted with about 80 mL of methanol and heated on the steam bath with stirring. The mixture was cooled to room temperature and filtered. The residual solid was dried under vacuum to provide 6.7 gm (66%) of the desired compound as a gold solid.
Name
potassium 5-nitro-7-bromobenzofuran-2-carboxylate
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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